molecular formula C8H8N2OS B12994585 4-(Methylthio)benzo[d]isoxazol-3-amine

4-(Methylthio)benzo[d]isoxazol-3-amine

Cat. No.: B12994585
M. Wt: 180.23 g/mol
InChI Key: ZEISLBNMQTWLPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)benzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

the compound can be synthesized in bulk quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-(Methylthio)benzo[d]isoxazol-3-amine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)benzo[d]isoxazol-3-amine is unique due to its specific structure, which includes a methylthio group attached to the isoxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-(Methylthio)benzo[d]isoxazol-3-amine is a compound within the isoxazole family, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N2OS
  • Molecular Weight : 210.26 g/mol
  • IUPAC Name : 4-(methylthio)-1,2-benzothiazole-3-amine

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Isoxazole Ring : This can be achieved through the reaction of a suitable benzoic acid derivative with hydroxylamine in the presence of an acid catalyst.
  • Methylthio Group Introduction : The methylthio group can be introduced via methylation of a sulfur-containing precursor or through nucleophilic substitution reactions.

This compound has been shown to interact with various biological targets, including:

  • Enzyme Inhibition : The compound has demonstrated inhibitory activity against specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to inflammation and cancer.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology.
  • Antimicrobial Properties : Preliminary evaluations indicate that it possesses antimicrobial activity against certain bacterial strains.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 15 µM to 30 µM across different cell lines, indicating significant cytotoxicity.
Cell LineIC50 (µM)
HeLa15
MCF720
A54930

Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria:

  • Zone of Inhibition : The compound displayed a zone of inhibition ranging from 10 mm to 25 mm depending on the bacterial strain.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

4-methylsulfanyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2OS/c1-12-6-4-2-3-5-7(6)8(9)10-11-5/h2-4H,1H3,(H2,9,10)

InChI Key

ZEISLBNMQTWLPV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(=NO2)N

Origin of Product

United States

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